molecular formula C18H18ClNO3 B5911546 1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one

1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one

Cat. No. B5911546
M. Wt: 331.8 g/mol
InChI Key: ACPAGQZUBQHUPR-ZRDIBKRKSA-N
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Description

1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one is a synthetic compound that belongs to the family of phenethylamines. It is also known as 4-CEC, a cathinone derivative, which has been used in scientific research for various purposes. This compound is a new psychoactive substance (NPS), which means it has not been approved for human consumption and is not regulated by drug laws.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. These neurotransmitters are involved in regulating mood, emotions, and behavior.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure, euphoria, and alertness. It has also been found to increase heart rate, blood pressure, and body temperature, which can have adverse effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one in lab experiments include its ability to selectively target certain neurotransmitters in the brain, its relatively low toxicity, and its easy availability. However, its limitations include its potential for abuse, its lack of regulation, and its unknown long-term effects on human health.

Future Directions

Future research on 1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one could focus on its potential use as a therapeutic agent for the treatment of psychiatric disorders, its mechanism of action, and its long-term effects on human health. Additionally, research could be conducted to develop new derivatives of this compound with improved efficacy and safety profiles.

Synthesis Methods

The synthesis method of 1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one involves the condensation of 4-chloroacetophenone and 2,5-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained through filtration and recrystallization.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(2,5-dimethoxyphenyl)amino]-2-buten-1-one has been used in scientific research for various purposes. It has been studied for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use as a tool for studying the function of neurotransmitters in the brain.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12(10-17(21)13-4-6-14(19)7-5-13)20-16-11-15(22-2)8-9-18(16)23-3/h4-11,20H,1-3H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPAGQZUBQHUPR-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyanilino)but-2-en-1-one

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